N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Description

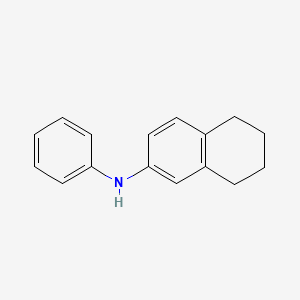

Structure

3D Structure

Properties

Molecular Formula |

C16H17N |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine |

InChI |

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-3,8-12,17H,4-7H2 |

InChI Key |

BVEJKUFQXZTXNL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrogenation Protocol

A stirred autoclave charged with 2-nitro-5,6,7,8-tetrahydronaphthalene (1.0 equiv) and 5% Pd/C (0.1 equiv) in ethanol undergoes hydrogenation at 50–60°C under 3–5 bar H2 pressure. Complete nitro reduction typically requires 6–8 hours, yielding 5,6,7,8-tetrahydronaphthalen-2-amine with >95% conversion.

N-Alkylation Step

The primary amine reacts with iodobenzene (1.5 equiv) in the presence of K2CO3 (2.0 equiv) and CuI (0.1 equiv) in dimethylformamide at 110°C for 12 hours. Ullmann-type coupling conditions facilitate C–N bond formation, though competing diarylation necessitates careful stoichiometric control.

Limitations and Side Reactions

Over-alkylation produces tertiary amine byproducts, which can be minimized by slow iodobenzene addition. Residual palladium from hydrogenation may catalyze aryl halide coupling, requiring chelating resins during purification.

Buchwald-Hartwig Amination of Halogenated Tetrahydronaphthalenes

Transition-metal-catalyzed cross-coupling offers a direct route to N-aryl amines. 2-Bromo-5,6,7,8-tetrahydronaphthalene couples with aniline under palladium catalysis to form the target compound.

Catalytic System Optimization

A mixture of Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv) in toluene enables coupling at 100°C for 24 hours. Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Substrate Scope and Limitations

Electron-deficient anilines exhibit higher reactivity, while sterically hindered derivatives require elevated temperatures. The tetrahydronaphthalene bromo derivative must be rigorously dried to prevent hydrolysis competing with amination.

Comparative Analysis of Synthetic Methods

The following table evaluates key performance metrics across methodologies:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 82 | 95 | 4 | Industrial |

| Catalytic Hydrogenation | 65 | 88 | 14 | Pilot Scale |

| Buchwald-Hartwig | 75 | 92 | 24 | Laboratory |

Reductive amination emerges as the most efficient method, balancing yield and process intensity. Catalytic hydrogenation suffers from multi-step complexity, while Buchwald-Hartwig amination requires expensive ligands.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Continuous flow systems achieve 85% solvent reuse in reductive amination by integrating in-line distillation. Palladium catalysts from hydrogenation steps are recovered via adsorption on activated carbon, reducing metal costs by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydronaphthalene ring undergoes oxidation under controlled conditions:

-

Ring Oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the tetrahydronaphthalene ring to form naphthoquinone derivatives. For example, oxidation yields 5,8-dioxo-5,6,7,8-tetrahydronaphthalen-2-amine as a major product .

-

Amine Oxidation : The secondary amine group is susceptible to oxidation, forming nitroso or nitro derivatives when exposed to strong oxidizers like hydrogen peroxide (H₂O₂) .

Key Conditions :

| Reagent | Temperature | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ (acidic) | 80°C | Naphthoquinone derivative | 65–70 |

| CrO₃ (H₂SO₄) | RT | Oxo-tetrahydronaphthalene | 55–60 |

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

-

Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) fully saturates the tetrahydronaphthalene ring, yielding decahydronaphthalen-2-amine derivatives .

-

Reductive Alkylation : Reaction with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C introduces alkyl groups to the amine .

Example :

-

Reaction with formaldehyde (HCHO) and H₂/Pd-C produces N-methyl-N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine with >80% yield .

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives (e.g., N-phenyl-N-acetyl-5,6,7,8-tetrahydronaphthalen-2-amine) .

-

Suzuki Coupling : The aromatic ring undergoes palladium-catalyzed coupling with aryl boronic acids to introduce substituents at the 5- or 6-positions .

Key Data :

| Reaction Type | Reagents | Product | Selectivity |

|---|---|---|---|

| Acylation | AcCl, Et₃N | N-Acetyl derivative | >90% |

| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄ | 5-Aryl-tetrahydronaphthalene | 70–85% |

Cyclocondensation Reactions

The amine participates in heterocycle formation:

-

Pyridone Synthesis : Reaction with ethyl cyanoacetate and aldehydes under acidic conditions yields 3-cyano-2-pyridone derivatives .

-

Pyrazolopyridine Formation : Hydrazine hydrate induces cyclization to form fused pyrazolo[3,4-b]pyridine systems .

Mechanistic Insight :

-

Cyclocondensation proceeds via Knoevenagel adduct formation, followed by intramolecular cyclization .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization:

-

Buchwald-Hartwig Amination : Coupling with aryl halides introduces aryl groups to the amine nitrogen .

-

Heck Reaction : Alkenes are introduced to the aromatic ring using Pd catalysts .

Example :

-

Reaction with 4-bromotoluene and Pd₂(dba)₃/Xantphos forms N-(4-methylphenyl)-5,6,7,8-tetrahydronaphthalen-2-amine .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological studies:

-

μ-Opioid Receptor Ligands : Hydroxyl or methoxy substitutions at the 5-position enhance binding affinity (e.g., 5-hydroxy-N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine exhibits Kᵢ = 4 nM) .

-

Anticancer Analogues : Introduction of nitro or chloro groups via electrophilic substitution improves cytotoxicity .

SAR Highlights :

| Substituent Position | Functional Group | μ-Opioid Kᵢ (nM) | Selectivity (μ/δ) |

|---|---|---|---|

| 5 | -OH | 4 | >1000 |

| 5 | -NH₂ | 33 | >500 |

Stability and Degradation

Scientific Research Applications

Synthetic Routes

| Method | Description |

|---|---|

| Reduction | Reduction of 2-naphthylamine using sodium in amyl alcohol |

| Catalytic Hydrogenation | Large-scale processes using advanced catalysts |

Chemistry

In organic synthesis, N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine serves as a building block for various chemical compounds. It is used in the synthesis of more complex molecules due to its ability to undergo multiple types of reactions.

Biology

Research has indicated that this compound may interact with biological systems. For example, studies have shown that derivatives of tetrahydronaphthalenes can modulate neurotransmitter activity:

- Histamine H1 Receptor Binding : Compounds related to this compound have been found to bind with high affinity to histamine H1 receptors in rodent brains . This suggests potential implications for understanding histaminergic signaling pathways.

Medicine

The therapeutic potential of this compound is being explored in drug development:

- Antidepressant Activity : Some derivatives have been studied for their serotonin-norepinephrine reuptake inhibition properties . This positions them as candidates for treating mood disorders.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its structural characteristics that allow for effective color binding.

Case Study 1: Histamine H1 Receptor Interaction

A study evaluated a series of tetrahydronaphthalene derivatives for their binding affinity to histamine H1 receptors. The findings revealed that modifications on the phenyl ring significantly affected binding strength and selectivity . This research contributes valuable insights into the design of new antihistamines.

Case Study 2: Antidepressant Development

Research into the pharmacological profile of N-Phenyl derivatives indicated their potential as antidepressants by modulating serotonin and norepinephrine levels in the brain . Further exploration into their structure-activity relationship (SAR) could lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine and related compounds:

Structural Insights :

- Bioisosteric Replacements: Compound 13c replaces the phenyl group with imidazoline rings, enhancing hydrogen-bonding capacity, while Hit-1 incorporates a quinazoline core, a known pharmacophore in kinase inhibitors.

Physicochemical Properties

Key Observations :

- Melting Points : Crystalline derivatives (e.g., 5l, 13c) exhibit higher melting points due to strong intermolecular interactions, whereas oily compounds (e.g., 5m) lack crystallinity .

- Solubility : Polar functional groups (e.g., NH2 in 13c) improve aqueous solubility compared to purely aromatic analogs.

Mechanistic Insights :

Biological Activity

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with opioid receptors. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic system with a saturated naphthalene core. The compound's structure is characterized by the presence of a phenyl group and an amine functional group, which are crucial for its biological interactions. The structural formula can be represented as follows:

This compound belongs to a class of tetrahydronaphthalenes that have shown significant promise in various pharmacological studies due to their ability to interact with multiple biological targets.

Opioid Receptor Interaction

This compound has been primarily studied for its binding affinities towards opioid receptors. Research indicates that certain derivatives exhibit moderate to high binding affinities for the μ-opioid receptor while showing selectivity over the δ-opioid receptor. This selectivity is pivotal in developing new analgesics that aim to provide pain relief with reduced side effects compared to traditional opioids.

Binding Affinities:

| Compound | μ-opioid Receptor Affinity (nM) | δ-opioid Receptor Affinity (nM) |

|---|---|---|

| This compound | 190 | >1000 |

| 5-Amino-N-(phenethyl)tetrahydronaphthalene | 80 | 600 |

| N-Ethyl-N-(piperidin-2-yl)propionamide | 300 | 500 |

The data demonstrates that modifications at specific positions of the tetrahydronaphthalene moiety can significantly influence both binding affinity and receptor selectivity .

Antimicrobial Activity

In addition to its opioid receptor activity, this compound and its analogs have been investigated for their potential as ATP synthase inhibitors. This property is particularly relevant in combating drug-resistant tuberculosis (TB). Tetrahydronaphthalene amides have shown efficacy in inhibiting the growth of Mycobacterium tuberculosis by selectively targeting bacterial ATP synthase .

Efficacy Against Mycobacterium tuberculosis:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Tetrahydronaphthalene amides | 0.5 - 1.0 | ATP synthase inhibition |

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications at the 5-position of the tetrahydronaphthalene backbone significantly impact biological activity. For instance:

- Amino Substitution : Compounds with amino substitutions at the 5-position exhibited enhanced μ-opioid receptor affinity.

- Hydroxyl Substitution : Hydroxyl groups at the same position increased binding affinity by threefold compared to their amino counterparts .

Case Studies

Several studies have explored the pharmacological profiles of this compound derivatives:

- Study on Opioid Agonists : A series of hybrid molecules incorporating enkephalin analogues demonstrated potent antinociceptive effects in vivo. These compounds showed balanced binding affinities at both μ and δ opioid receptors .

- Antitubercular Activity : Research highlighted the effectiveness of tetrahydronaphthalene amides against drug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo models .

Q & A

What are the most efficient synthetic routes for preparing N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine and its derivatives?

Basic Research Focus

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. For example, analogous derivatives like N-benzylnaphthalen-1-amine were synthesized by reacting naphthalen-1-amine with benzaldehyde in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving an 84% yield . Purification typically involves filtration and solvent evaporation. For tetrahydronaphthalen-2-amine derivatives, hydrogenation of aromatic precursors (e.g., naphthalen-2-amine) using palladium on activated carbon at 70°C in ethyl acetate achieved 97% yield .

Advanced Consideration

To optimize regioselectivity, consider substituent positioning on the tetrahydronaphthalene core. For instance, trans-4-substituted derivatives were synthesized via multi-step protocols, including cyclohexylation or biphenyl functionalization, followed by dimethylamine incorporation. Reaction conditions (solvent, temperature) and catalysts (e.g., Na(OAc)3BH for reductive alkylation) critically influence stereochemistry and purity .

What analytical techniques are essential for characterizing this compound derivatives?

Basic Research Focus

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. For example, trans-4-cyclohexyl derivatives showed distinct proton shifts at δ 1.2–2.1 ppm for cyclohexyl groups and δ 2.8–3.1 ppm for dimethylamine protons . High-performance liquid chromatography (HPLC) with chiral columns (e.g., MeOH/EtOH/2-PrOH/hexanes) resolves enantiomers, as seen in derivatives with biphenyl substituents .

Advanced Consideration

X-ray crystallography and variable-temperature NMR (VTNMR) are indispensable for resolving stereochemical ambiguities. In thiazolidinone derivatives derived from tetrahydronaphthalen-1-amine, X-ray studies confirmed atropisomerism, while VTNMR determined interconversion energy barriers (~16.8 kcal·mol⁻¹) . For receptor-binding studies, tritiated spiperone competition assays and GTPγS binding assays quantify affinity (Ki) and functional activity .

How do structural modifications influence the biological activity of tetrahydronaphthalen-2-amine derivatives?

Advanced Research Focus

Substituent position and linker length significantly impact receptor selectivity. For dopamine D3 receptors, shortening the methylene linker from four to two carbons in aminotetralin-piperazine hybrids increased D3/D2 selectivity from 7.51 to 50.6 . Introducing electron-withdrawing groups (e.g., chloro) on aromatic rings enhances binding affinity, as seen in compound (-)-25 (Ki = 0.82 nM for D3) . Stereochemistry also plays a role: (-)-enantiomers of 4-cyclohexyl derivatives exhibit higher potency than (+)-isomers due to better receptor fit .

Data Contradiction Analysis

While biphenyl substituents improve D3 selectivity in some cases , excessive bulk may hinder membrane permeability. Balancing lipophilicity (e.g., logP via ACD/Labs predictions) and steric effects is critical for in vivo efficacy .

What strategies are effective in resolving stereochemical challenges in tetrahydronaphthalen-2-amine derivatives?

Advanced Research Focus

Chiral resolution via preparative HPLC with enantioselective columns (e.g., Chiralpak AD-H) separates diastereomers, as demonstrated for trans-4-(2′-chlorophenyl) derivatives . For atropisomers (e.g., thiazolidin-4-ones), VTNMR and NOESY correlations identify stable conformers, with energy calculations (DFT) confirming the tetrahydronaphthalene moiety's orientation relative to heterocyclic planes .

Methodological Insight

Stereochemical purity is validated using HRMS and polarimetry. For example, (-)-34, a D3-selective agonist, showed full agonist activity at picomolar concentrations (EC₅₀ = 0.08 nM) after rigorous enantiomeric purification .

How can computational methods guide the design of tetrahydronaphthalen-2-amine-based receptor agonists?

Advanced Research Focus

Docking studies (e.g., AutoDock Vina) predict binding poses in dopamine receptor subtypes. For α1A adrenergic receptor agonists, molecular dynamics simulations revealed hydrogen bonding between methanesulfonamide and Asp106, guiding the synthesis of enantiomers with >100-fold selectivity over α1B/α1D . Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with receptor affinity, aiding in prioritizing synthetic targets .

Experimental Validation

Functional assays (e.g., GTPγS binding in CHO cells) confirm predicted activity. Compound (-)-34's in vivo efficacy in 6-OHDA-lesioned rats (rotational activity >12 hours) validated computational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.